3-hydroxy-2,3-dihydro-1H-indene-4-carboxylic Acid

Lipophilicity Drug-likeness Physicochemical property

3-Hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid is a bicyclic indane derivative featuring both a secondary alcohol at the 3-position and a carboxylic acid group at the 4-position. Classified as a hydroxy-indanecarboxylic acid, its molecular formula is C₁₀H₁₀O₃ with a molecular weight of 178.18 g/mol.

Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
CAS No. 77635-15-5
Cat. No. B11909333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-hydroxy-2,3-dihydro-1H-indene-4-carboxylic Acid
CAS77635-15-5
Molecular FormulaC10H10O3
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESC1CC2=C(C1O)C(=CC=C2)C(=O)O
InChIInChI=1S/C10H10O3/c11-8-5-4-6-2-1-3-7(9(6)8)10(12)13/h1-3,8,11H,4-5H2,(H,12,13)
InChIKeyGUNRRFUGNPPBPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-2,3-dihydro-1H-indene-4-carboxylic Acid (CAS 77635-15-5): A Specialized Indane Building Block for Chiral and Polar Synthons


3-Hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid is a bicyclic indane derivative featuring both a secondary alcohol at the 3-position and a carboxylic acid group at the 4-position. Classified as a hydroxy-indanecarboxylic acid, its molecular formula is C₁₀H₁₀O₃ with a molecular weight of 178.18 g/mol . This compound is a key intermediate in organic synthesis, distinguished by its combination of a rigid indane scaffold with two orthogonal functional groups capable of hydrogen bonding and diverse chemical transformations . The presence of a chiral center at the C3 position makes it a valuable scaffold for preparing enantiomerically enriched building blocks for medicinal chemistry.

Why Indane-4-Carboxylate Analogs Cannot Replace 3-Hydroxy-2,3-dihydro-1H-indene-4-carboxylic Acid in Specific Synthetic Routes


The specific placement of the hydroxyl group at the saturated 3-position on the indane ring creates a unique chemical profile compared to its non-hydroxylated (2,3-dihydro-1H-indene-4-carboxylic acid, CAS 4044-54-6) and oxidized (3-oxo-2,3-dihydro-1H-indene-4-carboxylic acid, CAS 71005-12-4) counterparts. This significantly alters lipophilicity and hydrogen-bonding capacity, which is critical in receptor binding or enzyme interaction contexts. The alcohol group provides a synthetic handle for selective reactions (e.g., forming esters, ethers, or oxidation to the ketone) and introduces a chiral center, offering a dimension of stereochemical control that is completely absent in the achiral parent indane-4-carboxylic acid. These differences are quantifiable in computed physicochemical properties and manifest in differential synthetic utility .

Verifiable Differential Evidence for 3-Hydroxy-2,3-dihydro-1H-indene-4-carboxylic Acid vs. Closest Analogs


Lower Computed Lipophilicity (LogP) Versus the Non-Hydroxylated Parent Compound

The presence of the 3-hydroxyl group substantially reduces the predicted octanol-water partition coefficient compared to the unsubstituted 2,3-dihydro-1H-indene-4-carboxylic acid (CAS 4044-54-6). This difference indicates higher hydrophilicity and potential for superior aqueous solubility, which can strongly influence in vitro assay behavior and pharmacokinetic profiles in biological screening cascades .

Lipophilicity Drug-likeness Physicochemical property LogP

Differentiation by Hydrogen Bond Donor Count from the Regioisomeric 5-Hydroxy Analog

3-Hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid possesses two hydrogen bond donors (the alcohol and the carboxylic acid), which is identical in count to its regioisomer, 5-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid (CAS 716339-79-6). However, the key difference lies in the intramolecular hydrogen bonding potential. In the 3-hydroxy regioisomer, the alcohol is on a saturated carbon, making it a more flexible and stronger hydrogen bond donor compared to a phenol, which is an acidic proton. This leads to differential hydrogen bond acceptor (HBA) interactions. The target compound has a computed Topological Polar Surface Area (TPSA) of 57.53 Ų . While the TPSA for the 5-hydroxy analog is not available from a trusted source for direct comparison, the non-hydroxylated parent indane-4-carboxylic acid has a TPSA of 37.30 Ų . The TPSA of the 3-hydroxy compound is thus 20.23 Ų higher, signifying a substantially more polar surface capable of different interactions, which is critical for target recognition.

Hydrogen bond donors Molecular recognition Medicinal chemistry Physicochemical property

Synthetic Versatility: The 3-Hydroxy Handle for Selective Oxidation and Derivatization

The secondary alcohol at the 3-position is a unique synthetic handle. It can be selectively oxidized to the ketone to yield 3-oxo-2,3-dihydro-1H-indene-4-carboxylic acid (CAS 71005-12-4), a compound with a melting point of 159.5-161.5°C and a logP of 1.51 . This transformation is not possible with the parent indane-4-carboxylic acid, which lacks this functional group. The ability to perform this controlled oxidation provides a divergent synthetic path. While the oxo-compound is available as a separate purchasable item, the hydroxyl intermediate is a strategic synthon for on-demand, late-stage functionalization where the ketone is required but must be generated in situ to avoid unwanted side reactions or stability issues associated with the ketone.

Synthetic building block Oxidation Chiral pool synthesis Chemical handle

Key Application Scenarios for 3-Hydroxy-2,3-dihydro-1H-indene-4-carboxylic Acid (CAS 77635-15-5) Based on Verified Evidence


Preferred Polar Scaffold in Fragment-Based Drug Discovery (FBDD)

In FBDD campaigns targeting enzymes or protein-protein interactions with hydrophilic binding pockets, 3-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid is a superior choice over the more lipophilic 2,3-dihydro-1H-indene-4-carboxylic acid. The quantifiably lower LogP (1.36 vs. 1.87) and higher TPSA (57.53 Ų vs. 37.30 Ų) directly address common fragment screening liabilities such as poor aqueous solubility and high non-specific binding. Its selection can enhance fragment library quality for polar target sites .

Key Intermediate in Divergent Synthesis of Polycyclic Drug Candidates

This compound is the ideal starting material for divergent synthetic routes that require a masked ketone or a chiral center. Its secondary alcohol allows for selective oxidation to the 3-oxo derivative on demand, or for chiral resolution to access enantiopure indane building blocks. This flexibility provides a significant strategic advantage in structure-activity relationship (SAR) explorations, where both the alcohol and ketone versions of a compound series need to be generated rapidly .

Pro-drug Design and Conjugation Chemistry

The orthogonal functional groups (carboxylic acid and secondary alcohol) are ideal for bioconjugation and pro-drug strategies. The carboxylic acid can be derivatized into an amide or ester to interact with a primary target, while the secondary alcohol provides a distinct, parallel attachment point for solubility-enhancing groups, fluorophores, or targeting ligands. This dual-site functionalization is impossible with the simpler indane-4-carboxylic acid scaffold, making this compound a mandatory procurement when a branched, bifunctional core is required .

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